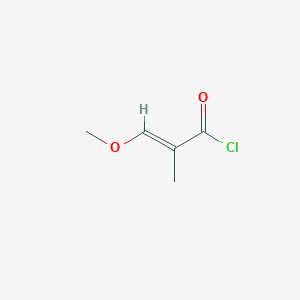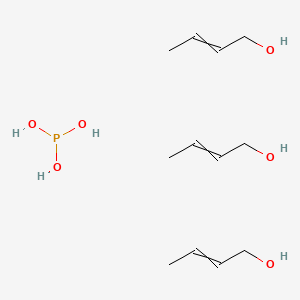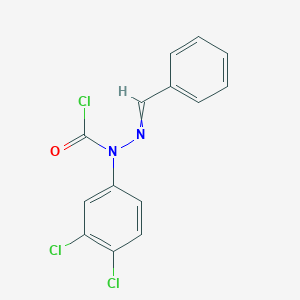
2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride is an organic compound that features a hydrazine moiety linked to a benzylidene group and a dichlorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride typically involves the reaction of 3,4-dichlorophenylhydrazine with benzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then treated with phosgene or a similar chlorinating agent to introduce the carbonyl chloride functionality .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate safety and environmental controls, given the use of hazardous reagents like phosgene.
化学反応の分析
Types of Reactions
2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride can undergo several types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Condensation reactions: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones and related structures.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Condensation reactions: These reactions often require acidic or basic catalysts and are conducted under reflux conditions.
Major Products
Nucleophilic substitution: Products include substituted hydrazides and hydrazones.
Condensation reactions: Products include various hydrazone derivatives, which can be further functionalized.
科学的研究の応用
Medicinal chemistry: It has been investigated for its potential as an antileishmanial and antimalarial agent.
Materials science: The compound’s reactivity makes it a useful intermediate in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride in biological systems is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially inhibiting their function. The hydrazine moiety may form covalent bonds with nucleophilic sites on proteins, leading to the disruption of normal cellular processes .
類似化合物との比較
Similar Compounds
Hydrazine derivatives: Compounds such as phenylhydrazine and benzylidenehydrazine share structural similarities and exhibit similar reactivity.
Carbonyl chlorides: Compounds like benzoyl chloride and acetyl chloride also feature the reactive carbonyl chloride group.
Uniqueness
2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride is unique due to the combination of its hydrazine and carbonyl chloride functionalities, which confer a distinct reactivity profile
特性
CAS番号 |
52185-42-9 |
|---|---|
分子式 |
C14H9Cl3N2O |
分子量 |
327.6 g/mol |
IUPAC名 |
N-(benzylideneamino)-N-(3,4-dichlorophenyl)carbamoyl chloride |
InChI |
InChI=1S/C14H9Cl3N2O/c15-12-7-6-11(8-13(12)16)19(14(17)20)18-9-10-4-2-1-3-5-10/h1-9H |
InChIキー |
NMRYIDYJOKRUJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=NN(C2=CC(=C(C=C2)Cl)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)

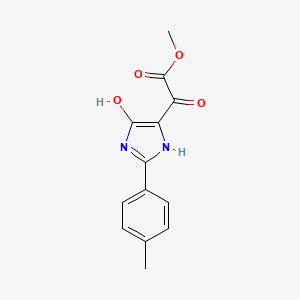
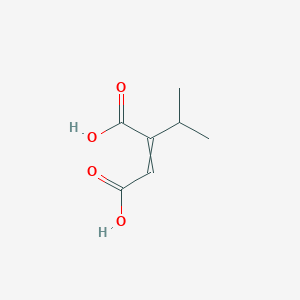
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)

![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)

![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
